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Haptoglobin from pooled human plasma - 9087-69-8

Haptoglobin from pooled human plasma

Catalog Number: EVT-13523308
CAS Number: 9087-69-8
Molecular Formula: C133H204Cl3F3N8O24S8
Molecular Weight: 2719.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Haptoglobin is a glycoprotein synthesized primarily in the liver, with significant roles in binding free hemoglobin released from erythrocytes. This binding prevents oxidative damage caused by free hemoglobin in the bloodstream, facilitating its clearance by the reticuloendothelial system, mainly the spleen. Haptoglobin exists in various genetic forms, primarily categorized into three alleles: Hp1F, Hp1S, and Hp2, leading to different protein structures and functions. The protein is classified as an acute-phase reactant, with levels increasing during inflammation and decreasing in hemolytic conditions .

Source and Classification

Haptoglobin is derived from pooled human plasma, which contains a mixture of different haptoglobin phenotypes (Hp1-1, Hp2-1, Hp2-2). It is classified as a positive acute-phase protein, meaning its concentration increases in response to inflammation or tissue injury . The gene encoding haptoglobin is located on chromosome 16 and has been associated with various health conditions, including diabetes and cardiovascular diseases .

Synthesis Analysis

Methods

Haptoglobin synthesis occurs primarily in hepatocytes through a well-defined process:

  1. Transcription: The HP gene is transcribed into messenger RNA.
  2. Translation: The mRNA is translated into a precursor protein known as pro-haptoglobin.
  3. Post-translational Modifications: Pro-haptoglobin undergoes dimerization via disulfide bond formation between the alpha chains.
  4. Proteolytic Cleavage: The mature haptoglobin is formed after cleavage by specific proteases, resulting in the functional protein that circulates in plasma .

Technical Details

The purification of haptoglobin from pooled human plasma involves techniques such as fast protein liquid chromatography (FPLC) and gel-filtration chromatography. These methods separate haptoglobin based on its size and charge, allowing for the isolation of specific phenotypes for research and therapeutic applications .

Molecular Structure Analysis

Haptoglobin consists of two types of chains: alpha and beta. The molecular structure can be summarized as follows:

  • Dimeric Structure: Composed of two alpha chains and two beta chains linked by disulfide bonds.
  • Molecular Weight: Approximately 86 kDa for the alpha-beta dimer; larger aggregates can exceed 200 kDa depending on the phenotype (Hp1-1, Hp2-1, Hp2-2) due to variations in chain length and structure .

Data

The structural analysis reveals that haptoglobin variants possess unique properties due to their different allelic combinations, affecting their binding affinity to hemoglobin and their biological functions .

Chemical Reactions Analysis

Haptoglobin engages in several critical chemical reactions:

  1. Binding Reaction: Haptoglobin binds free hemoglobin with high affinity, forming a stable complex that prevents oxidative damage.
  2. Complex Formation: In the presence of hydrogen peroxide, haptoglobin-hemoglobin complexes can undergo cross-linking reactions that enhance their stability and facilitate macrophage uptake .
  3. Degradation Pathway: The haptoglobin-hemoglobin complex is recognized by scavenger receptors on macrophages (e.g., CD163), leading to internalization and subsequent degradation of hemoglobin and heme .

Technical Details

The binding kinetics of haptoglobin to hemoglobin have been characterized using techniques such as surface plasmon resonance and equilibrium dialysis, demonstrating its role as an efficient scavenger protein in the bloodstream .

Mechanism of Action

The primary mechanism of action for haptoglobin involves:

  1. Hemoglobin Scavenging: Upon release from erythrocytes during hemolysis, free hemoglobin binds to haptoglobin.
  2. Complex Clearance: The haptoglobin-hemoglobin complex is recognized by macrophages via specific receptors, facilitating its uptake and preventing potential cytotoxic effects associated with free hemoglobin.
  3. Antioxidant Activity: By sequestering free hemoglobin, haptoglobin limits oxidative stress within tissues, thus protecting organs such as the kidneys from damage caused by reactive oxygen species generated during hemolysis .

Data

Studies have shown that the presence of haptoglobin significantly reduces oxidative stress markers in tissues exposed to free hemoglobin .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Haptoglobin is soluble in physiological saline and exhibits stability under physiological pH conditions.
  • Isoelectric Point: Varies based on phenotype but generally falls within a range that allows effective interaction with other plasma proteins.

Chemical Properties

  • Binding Affinity: High affinity for free hemoglobin; this interaction is crucial for its protective role.
  • Stability: The disulfide bonds confer structural integrity to the protein under physiological conditions.

Relevant Data or Analyses

Quantitative assays have demonstrated that haptoglobin levels correlate inversely with free hemoglobin concentrations in plasma during instances of hemolysis .

Applications

Haptoglobin has several scientific applications:

  1. Clinical Diagnostics: Measurement of haptoglobin levels is used to diagnose intravascular hemolytic anemia; low levels indicate increased hemolysis.
  2. Therapeutic Potential: Research into recombinant forms of haptoglobin suggests potential therapeutic uses in conditions characterized by oxidative stress or inflammation .
  3. Biomarker Research: Haptoglobin phenotypes are being studied for their associations with various diseases, including cardiovascular disorders and diabetes complications .
Structural and Molecular Heterogeneity of Haptoglobin

Genetic Polymorphisms and Phenotypic Variants

Haptoglobin (Hp) exhibits remarkable genetic polymorphism in humans, governed by two codominant alleles (HP1 and HP2) on chromosome 16q22. This results in three primary phenotypes: Hp1-1, Hp2-1, and Hp2-2 [2] [7]. The HP1 allele encodes an α1-chain (83 amino acids), while HP2 arose from a partial duplication event, producing a longer α2-chain (142 amino acids) [2] [9]. These structural differences directly impact Hp's quaternary structure and function:

  • Hp1-1: Forms stable dimers (α1β)₂ with molecular weight ~86 kDa
  • Hp2-1: Generates linear polymers (86–300 kDa)
  • Hp2-2: Produces cyclic polymers (170–900 kDa) [2] [7] [9]

The global distribution of these phenotypes is geographically stratified. Latin American populations show a high HP1 allele frequency (45.6–100%), while Southeast Asian populations exhibit the lowest frequency (~10%) [8] [9]. This variation suggests evolutionary pressures—possibly related to pathogen exposure or hemolytic disorders—have shaped Hp's genetic landscape.

Allelic Diversity (Hp1F, Hp1S, Hp2) and Evolutionary Origins

The HP1 allele exists as two subtypes: Hp1F (fast electrophoretic mobility) and Hp1S (slow mobility), differentiated by amino acid substitutions at positions 52–53 (Hp1F: Asp52-Lys53; Hp1S: Asn52-Glu53) [2] [9]. The HP2 allele emerged post-human-divergence from primates (~5 million years ago) through an unequal crossover between HP1F and HP1S alleles, resulting in a 1.7-kb duplication encompassing exons 3–4 [2] [8]. This evolutionary innovation is unique to humans and absent in other primates [2] [9].

Table 1: Haptoglobin Allele Frequencies Across Populations

PopulationHP1 FrequencyHP2 FrequencyNotable Subtypes
Latin Americans45.6–100%0–54.4%High Hp1F/Hp1S diversity
Southeast Asians~10%~90%Rare Hpdel allele
Nigerians62%38%Balanced Hp1F/Hp1S
Europeans40%60%Moderate Hp1S prevalence

The HP2 allele further diversifies into 2FF, 2FS, and 2SS subtypes based on incorporated Hp1 sequences [8]. Notably, a rare HPdel allele (28-kb deletion) occurs exclusively in East/Southeast Asians but is absent in Latin American and African populations [8].

Multimerization Patterns in Phenotype-Specific Polymers

Polymerization of Hp is dictated by cysteine residue availability in α-chains:

  • Hp1-1 (α1β)₂: Two α1-chains (each with two Cys residues) form intra- and inter-dimer disulfide bonds, creating a single tetrameric unit [7] [9].
  • Hp2-1/2-2 (α2β)n: The α2-chain contains three Cys residues, enabling covalent linkage to additional αβ units. Hp2-1 forms linear oligomers terminated by Hp1-type "end groups," while Hp2-2 forms closed cyclic structures [9].

Recent cryo-EM studies reveal functional consequences: Hp1-1 dimers bind hemoglobin (Hb) with higher affinity than Hp2-2 polymers, impacting clearance efficiency [1] [7]. The CD163 scavenger receptor on macrophages recognizes Hp-Hb complexes via a trimeric binding site, with one Hp1-1 dimer binding three CD163 molecules (3:1 stoichiometry) [1]. Larger Hp2-2 polymers exhibit reduced CD163 binding due to steric hindrance [1] [9].

Table 2: Structural and Functional Properties of Haptoglobin Phenotypes

PhenotypePolymer StructureMolecular Weight RangeHb Binding AffinityCD163 Recognition Efficiency
Hp1-1(α1β)₂ dimer~86 kDaHigh (Kd ~10⁻⁹ M)Optimal (3:1 stoichiometry)
Hp2-1Linear (α2β)n polymers86–300 kDaIntermediateReduced due to polymer size
Hp2-2Cyclic (α2β)n oligomers170–900 kDaLowestSeverely impaired

Post-Translational Modifications: Glycosylation and Proteoform Diversity

Haptoglobin undergoes extensive post-translational modifications (PTMs), with N-linked glycosylation being the most significant. The β-chain contains four conserved N-glycosylation sites (Asn23, Asn46, Asn50, Asn72), decorated with complex-type bi- and tri-antennary glycans featuring:

  • Core fucosylation (≥80% occupancy)
  • Terminal sialylation (α2-6 linked)
  • Variable galactosylation [3] [9]

Glycosylation differs markedly between phenotypes:

  • Hp1-1: Predominantly tri-antennary glycans (higher molecular weight)
  • Hp2-1: Increased bi-antennary structures with reduced fucosylation [3]

Advanced mass spectrometry techniques like cross-path reactive chromatography (XP-RC) with MS detection reveal that glycosylation contributes ~20% of Hp's mass, generating >100 proteoforms [3] [9]. This heterogeneity complicates analysis but provides functional advantages:

  • Sialylation modulates plasma half-life
  • Fucosylation influences macrophage recognition
  • Glycan branching affects Hp-Hb complex solubility [3] [9]

Table 3: Glycosylation Profiles of Major Haptoglobin Phenotypes

Glycan FeatureHp1-1Hp2-1Functional Impact
Antennary StructureDominantly tri-antennaryPredominantly bi-antennaryAlters hydrodynamic volume
FucosylationHigh (≥85% core fucose)Moderate (60–75%)Modulates CD163 affinity
SialylationExtensive (≥3 residues/chain)Reduced (≤2 residues/chain)Prolongs plasma half-life
Glycan Mass Contribution22–24%18–20%Impacts clearance kinetics

Limited proteolysis also contributes to proteoform diversity. The Pre-Hp precursor (406 aa for Hp2; 347 aa for Hp1) is cleaved at Arg84 (Hp1) or Arg143 (Hp2) to yield mature α- and β-chains [9]. Additional processing includes removal of signal peptides and occasional α-chain truncations [9] [10]. These PTMs collectively enhance Hp's functional plasticity in hemoglobin clearance and immunomodulation.

Properties

CAS Number

9087-69-8

Product Name

Haptoglobin from pooled human plasma

IUPAC Name

3-[[1-(4-chlorophenyl)-5,5-dimethylhex-3-en-2-yl]amino]propane-1-sulfonic acid;3-[[1-(4-chlorophenyl)-4,4-dimethylpent-2-enyl]amino]propane-1-sulfonic acid;3-[(5,5-dimethyl-1-phenylhex-3-en-2-yl)amino]propane-1-sulfonic acid;3-[(4,4-dimethyl-1-phenylpent-2-enyl)amino]propane-1-sulfonic acid;3-[[1-(4-fluorophenyl)-5,5-dimethylhex-3-en-2-yl]amino]propane-1-sulfonic acid;3-[[1-(4-fluorophenyl)-4,4-dimethylpent-2-enyl]amino]propane-1-sulfonic acid

Molecular Formula

C133H204Cl3F3N8O24S8

Molecular Weight

2719.0 g/mol

InChI

InChI=1S/2C17H26ClNO3S.2C17H26FNO3S.C17H27NO3S.C16H24ClNO3S.C16H24FNO3S.C16H25NO3S/c4*1-17(2,3)10-9-16(19-11-4-12-23(20,21)22)13-14-5-7-15(18)8-6-14;1-17(2,3)11-10-16(14-15-8-5-4-6-9-15)18-12-7-13-22(19,20)21;2*1-16(2,3)10-9-15(13-5-7-14(17)8-6-13)18-11-4-12-22(19,20)21;1-16(2,3)11-10-15(14-8-5-4-6-9-14)17-12-7-13-21(18,19)20/h4*5-10,16,19H,4,11-13H2,1-3H3,(H,20,21,22);4-6,8-11,16,18H,7,12-14H2,1-3H3,(H,19,20,21);2*5-10,15,18H,4,11-12H2,1-3H3,(H,19,20,21);4-6,8-11,15,17H,7,12-13H2,1-3H3,(H,18,19,20)

InChI Key

FWBGLSJQAKCFNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C=CC(CC1=CC=CC=C1)NCCCS(=O)(=O)O.CC(C)(C)C=CC(CC1=CC=C(C=C1)F)NCCCS(=O)(=O)O.CC(C)(C)C=CC(CC1=CC=C(C=C1)F)NCCCS(=O)(=O)O.CC(C)(C)C=CC(CC1=CC=C(C=C1)Cl)NCCCS(=O)(=O)O.CC(C)(C)C=CC(CC1=CC=C(C=C1)Cl)NCCCS(=O)(=O)O.CC(C)(C)C=CC(C1=CC=CC=C1)NCCCS(=O)(=O)O.CC(C)(C)C=CC(C1=CC=C(C=C1)F)NCCCS(=O)(=O)O.CC(C)(C)C=CC(C1=CC=C(C=C1)Cl)NCCCS(=O)(=O)O

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